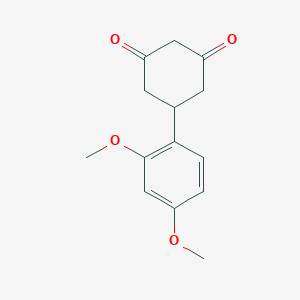

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

説明

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a 2,4-dimethoxyphenyl substituent at the 5-position of the dione ring. This compound belongs to a class of molecules known for their ability to chelate metal ions, particularly Fe²⁺, which underpins their biological activity as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) . Cyclohexane-1,3-dione derivatives are widely explored for applications in herbicides, antimicrobial agents, and anticancer therapies due to their structural versatility and reactivity .

特性

IUPAC Name |

5-(2,4-dimethoxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-17-12-3-4-13(14(8-12)18-2)9-5-10(15)7-11(16)6-9/h3-4,8-9H,5-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGWEOJDFAPKEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC(=O)CC(=O)C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 2,4-dimethoxybenzaldehyde with cyclohexane-1,3-dione in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by cyclization. Common bases used in this reaction include piperidine or pyridine, and the reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Solvent recovery and recycling, as well as purification techniques such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the diketone moiety to diols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of diols.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Structural Modifications and Electronic Effects

The 2,4-dimethoxy substitution on the phenyl ring distinguishes this compound from other derivatives. Key analogs include:

Key Observations :

- Substituent Position : The 2,4-dimethoxy configuration may enhance steric accessibility for enzyme binding compared to 3,4-dimethoxy derivatives, which are bulkier .

- Electron-Donating vs.

Antibacterial Activity

Derivatives with halogen substituents (e.g., 5c: 5-(4-bromophenyl)) exhibit superior antibacterial activity against Gram-positive and Gram-negative strains (Table 3 in ). For example:

- 5c : MIC = 6.25 µg/mL against E. coli .

- 5-(2,4-Dimethoxyphenyl) : Predicted activity based on methoxy groups’ chelation capacity but lacks explicit data in current studies.

Anticancer Potential

Compound 5c (5-(4-bromophenyl)) demonstrated high binding affinity (-9.2 kcal/mol) against breast cancer protein 2ZOQ, outperforming other analogs in docking studies . Methoxy-substituted derivatives like the target compound may require in vitro validation to assess cytotoxicity, as substituent polarity influences cellular uptake .

Physicochemical Properties

| Property | 5-(2,4-Dimethoxyphenyl) | 5-(4-Chlorophenyl) | 5-(3,4-Dimethoxyphenyl) |

|---|---|---|---|

| Molecular Weight | 262.26 g/mol | 246.68 g/mol | 264.27 g/mol |

| LogP (Predicted) | 2.1 | 3.0 | 2.5 |

| Solubility (Polarity) | Moderate (methoxy) | Low (chloro) | Moderate (dimethoxy) |

Notes:

生物活性

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione, a compound with the chemical structure featuring a cyclohexane ring substituted with a dimethoxyphenyl group and diketone functionalities, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H18O3

- Molecular Weight : 246.30 g/mol

- CAS Number : 78546-99-3

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

- Antioxidant Activity : The presence of the diketone moiety may contribute to its ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 5.6 | Significant growth inhibition |

| HT-29 (Colon) | 4.8 | Induced apoptosis |

| MKN-45 (Stomach) | 6.2 | Cell cycle arrest |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

This suggests that this compound may serve as a lead compound for developing new antimicrobial agents.

Study on Anticancer Activity

A study conducted by researchers at [source] demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Investigation of Antioxidant Properties

Another research effort focused on the antioxidant properties of this compound. It was found to significantly reduce malondialdehyde levels in treated cells compared to controls, indicating a reduction in lipid peroxidation and oxidative damage.

Q & A

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in Suzuki-Miyaura couplings by coordinating to palladium catalysts. In contrast, nonpolar solvents (e.g., toluene) favor Heck reactions. Solvent screening via Design of Experiments (DoE) identifies optimal dielectric constants (ε = 20–40) for aryl boronic acid couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。